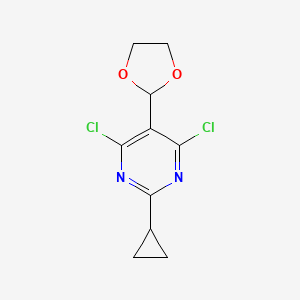
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a cyclopropyl group at position 2, and a 1,3-dioxolan-2-yl group at position 5
准备方法
The synthesis of 4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as N,N-dimethylaniline . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
化学反应分析
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
相似化合物的比较
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine: This compound has a similar structure but with a methyl group at position 2 instead of a cyclopropyl group.
4,6-Dichloropyrimidine: Lacks the cyclopropyl and dioxolan groups, making it less complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C10H10Cl2N2O2 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
4,6-dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-6(10-15-3-4-16-10)8(12)14-9(13-7)5-1-2-5/h5,10H,1-4H2 |
InChI 键 |
YDYYECNBRBNFLB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)C3OCCO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


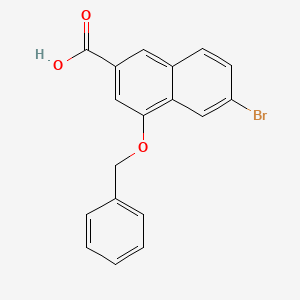
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
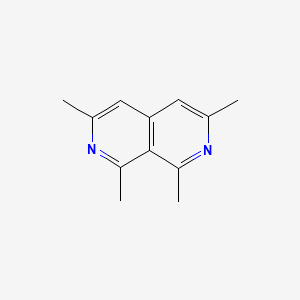
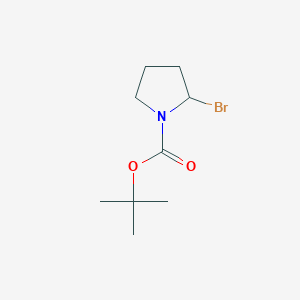

![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
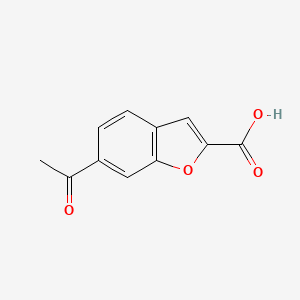
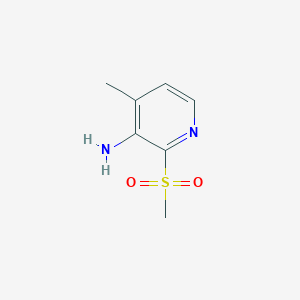
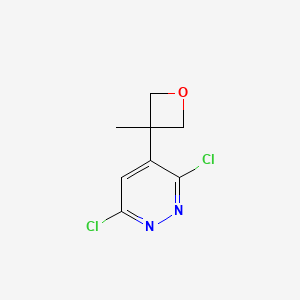
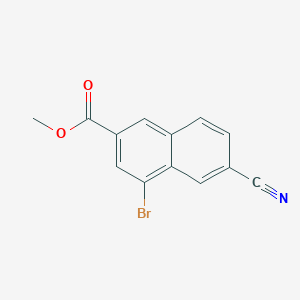
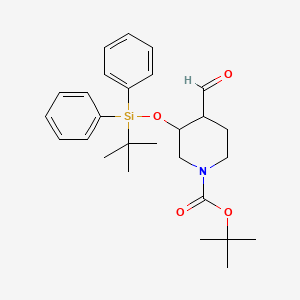
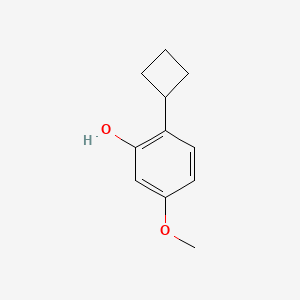
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
